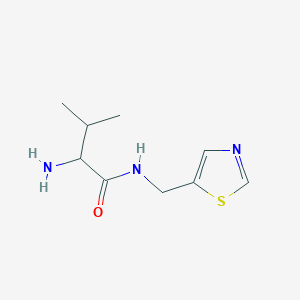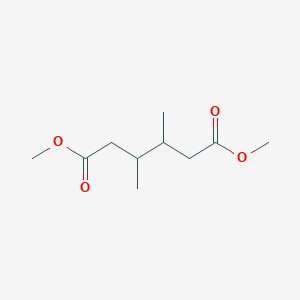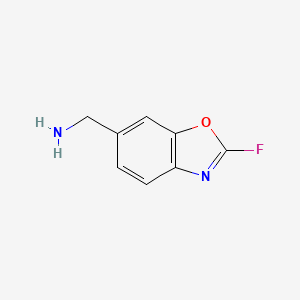![molecular formula C21H28O2 B14795850 (10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Dehydroprogesterone, also known as 4,16-Pregnadiene-3,20-dione, is a steroidal progestin with the molecular formula C21H28O2 and a molecular weight of 312.45 g/mol . This compound is a derivative of progesterone and is characterized by the presence of a double bond between the 16th and 17th carbon atoms in its structure . It is an endogenous metabolite found in various biological systems and has significant roles in both plant and animal physiology .
Méthodes De Préparation
The synthesis of 16-Dehydroprogesterone can be achieved through several methods. One common synthetic route involves the use of 17 alpha-hydroxyprogesterone as a starting material. This compound is mixed with toluene, water, acetic acid, and semicarbazide under specific reaction conditions to yield 16-Dehydroprogesterone . Industrial production methods often employ biotransformation techniques using microorganisms to introduce functional groups into the steroid skeleton, making the process more sustainable and efficient .
Analyse Des Réactions Chimiques
16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can convert 16-Dehydroprogesterone into other steroidal compounds by adding hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include hydrogen, hemin, and pyruvate . Major products formed from these reactions include 16 alpha-hydroxyprogesterone and other hydroxylated derivatives .
Applications De Recherche Scientifique
16-Dehydroprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Industry: The compound is utilized in the production of steroidal drugs and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 16-Dehydroprogesterone involves its interaction with progesterone receptors in target tissues. By binding to these receptors, it regulates the expression of specific genes involved in various physiological processes, including the menstrual cycle and pregnancy maintenance . The compound’s effects are mediated through the activation of molecular pathways that control cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
16-Dehydroprogesterone is similar to other steroidal compounds such as:
Progesterone: The parent compound from which 16-Dehydroprogesterone is derived.
Dydrogesterone: A synthetic progestin with similar biological activities.
Medrogestone: Another synthetic progestin used in hormone replacement therapy.
What sets 16-Dehydroprogesterone apart is its unique double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16?,18?,19?,20-,21+/m0/s1 |
Clé InChI |
VRRHHTISESGZFN-TYKSMWHLSA-N |
SMILES isomérique |
CC(=O)C1=CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)



![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

